Cy3-PEG4-Alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H56ClN3O5 |

|---|---|

Molecular Weight |

706.4 g/mol |

IUPAC Name |

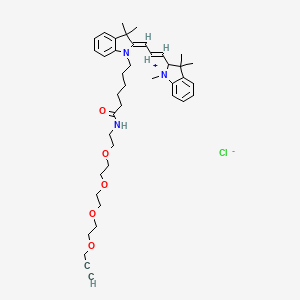

6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide chloride |

InChI |

InChI=1S/C41H55N3O5.ClH/c1-7-25-46-27-29-48-31-32-49-30-28-47-26-23-42-39(45)22-9-8-14-24-44-36-19-13-11-17-34(36)41(4,5)38(44)21-15-20-37-40(2,3)33-16-10-12-18-35(33)43(37)6;/h1,10-13,15-21H,8-9,14,22-32H2,2-6H3;1H |

InChI Key |

IKIMLUHUWODRMJ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Cy3-PEG4-Alkyne: A Comprehensive Technical Guide for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core properties and applications of Cy3-PEG4-Alkyne, a fluorescent probe integral to modern bio-orthogonal chemistry. Designed for precise labeling of biomolecules, this reagent is a cornerstone in a multitude of research and development applications, from cellular imaging to drug discovery.

Core Properties and Specifications

This compound is a derivative of the well-established Cyanine3 (Cy3) dye, featuring a tetraethylene glycol (PEG4) spacer and a terminal alkyne group. This structural design imparts favorable characteristics for biological applications, including enhanced water solubility and a reactive handle for "click" chemistry. The PEG4 linker minimizes steric hindrance and reduces non-specific binding, ensuring precise conjugation to azide-modified targets.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a clear reference for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₁H₅₆ClN₃O₅ | [1][2][3] |

| Molecular Weight | 706.35 g/mol | [2] |

| Appearance | Red solid | [4] |

| Excitation Maximum (λex) | ~553-555 nm | |

| Emission Maximum (λem) | ~569-570 nm | |

| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.31 | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated, protect from light |

Bio-orthogonal Labeling via Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This highly efficient and specific reaction enables the covalent ligation of the alkyne-functionalized dye to a biomolecule of interest that has been metabolically, enzymatically, or chemically modified to contain an azide group. The bio-orthogonal nature of this reaction ensures that the labeling occurs with high fidelity, even in the complex environment of a cell lysate or a living cell, without interfering with native biological processes.

Experimental Workflow: Labeling and Imaging of Intracellular Proteins

The following diagram illustrates a typical experimental workflow for the fluorescent labeling and subsequent imaging of a target protein within a mammalian cell using this compound. This process involves the introduction of an azide-bearing unnatural amino acid, followed by the CuAAC reaction and visualization.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Azide-Modified Proteins in a Cell Lysate

This protocol outlines the steps for labeling proteins that have been metabolically tagged with an azide-containing amino acid in a cell lysate.

Materials:

-

Azide-modified protein lysate (1-5 mg/mL)

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water

-

20 mM Copper(II) Sulfate (CuSO₄) in water

-

300 mM Sodium Ascorbate in water (freshly prepared)

-

DMSO or water for dissolving the alkyne dye

-

1.5 mL microfuge tubes

Procedure:

-

Prepare a 2.5 mM stock solution of this compound in either water or DMSO.

-

In a 1.5 mL microfuge tube, combine the following in order:

-

50 µL of the azide-modified protein lysate

-

90 µL of PBS buffer

-

20 µL of the 2.5 mM this compound stock solution

-

-

Vortex the mixture briefly.

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

-

To initiate the click reaction, add 10 µL of the 300 mM sodium ascorbate solution. Vortex the tube immediately.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

The labeled proteins in the lysate are now ready for downstream analysis, such as gel electrophoresis or Western blotting.

Protocol 2: Fluorescent Labeling of Cell Surface Glycans

This protocol details the labeling of cell surface glycans that have been metabolically engineered to display azide groups.

Materials:

-

Azide-labeled cells in suspension

-

This compound

-

Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin)

-

DMSO

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Cell Preparation: Resuspend the azide-labeled cells in Staining Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Click Reaction: Add the this compound stock solution to the cell suspension. A final concentration of 10-50 µM is a good starting point, though the optimal concentration should be determined experimentally.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

-

Washing: To remove unreacted dye, wash the cells three times with Staining Buffer. Centrifuge at 300 x g for 5 minutes between each wash.

-

The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.

Signaling Pathways and Logical Relationships

The utility of this compound extends to the elucidation of complex biological pathways. For instance, it can be used to track the synthesis and localization of specific proteins in response to a signaling event.

Diagram: Tracking a Newly Synthesized Protein in a Signaling Cascade

The following diagram illustrates the logical relationship in an experiment designed to track a protein of interest (POI) that is newly synthesized in response to a growth factor signaling cascade.

References

Cy3-PEG4-Alkyne structure and molecular weight

This guide provides a comprehensive overview of the structure, properties, and applications of Cy3-PEG4-Alkyne, a fluorescent labeling reagent. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who utilize fluorescence-based detection methods.

Core Properties of this compound

This compound is a fluorescent probe that combines the bright and photostable cyanine dye, Cy3, with a terminal alkyne group through a polyethylene glycol (PEG) spacer. This design allows for its covalent attachment to azide-modified molecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG4 linker is hydrophilic and provides a flexible spacer between the dye and the target molecule, which can help to reduce steric hindrance and improve solubility.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C41H56ClN3O5 | [1][2][3] |

| Molecular Weight | 706.35 - 706.37 g/mol | [1][4] |

| Excitation Wavelength (λex) | ~550 nm | |

| Emission Wavelength (λem) | ~570 nm |

Experimental Applications

The primary application of this compound is the fluorescent labeling of azide-containing biomolecules. This enables the visualization and tracking of these molecules in various biological contexts, including:

-

Fluorescence Microscopy: Imaging the localization and dynamics of labeled proteins, lipids, or other macromolecules within fixed or living cells.

-

Flow Cytometry: Quantifying the abundance of labeled molecules on the surface or within cells.

-

In-gel Fluorescence Scanning: Detecting labeled proteins or nucleic acids in electrophoretic gels.

The specificity of the click chemistry reaction ensures that the Cy3 dye is attached only to the intended azide-modified targets, minimizing off-target labeling and background fluorescence.

Experimental Protocol: Fluorescent Labeling of Azide-Modified Proteins with this compound

This protocol provides a general procedure for the copper-catalyzed click chemistry reaction to label azide-modified proteins with this compound. Optimization may be required for specific proteins and experimental systems.

Materials:

-

Azide-modified protein in a buffer free of primary amines (e.g., Tris) and azides. A suitable buffer is 0.1 M sodium phosphate buffer, pH 7.4.

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water)

-

Freshly prepared sodium ascorbate stock solution (e.g., 300 mM in water)

-

Phosphate-buffered saline (PBS)

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare fresh sodium ascorbate solution on the day of the experiment.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS to a final volume of approximately 140 µL.

-

Add the this compound stock solution to the protein solution. The final concentration of the dye should be in molar excess (e.g., 4-50 fold) to the protein.

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.

-

-

Initiation of the Click Reaction:

-

Add 10 µL of the 300 mM sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

-

Vortex the tube briefly to ensure thorough mixing.

-

-

Incubation:

-

Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.

-

Incubate the reaction at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours or overnight).

-

-

Purification:

-

Remove the unreacted this compound and copper catalyst from the labeled protein using a spin desalting column or through dialysis against a suitable buffer (e.g., PBS).

-

-

Storage:

-

Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.

-

Visualized Workflow

The following diagram illustrates the general workflow for labeling and detecting an azide-modified protein with this compound.

The logical flow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is depicted in the following diagram.

References

- 1. assaygenie.com [assaygenie.com]

- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

The Mechanism and Application of Cy3-PEG4-Alkyne in Click Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Cy3-PEG4-Alkyne in click chemistry, a powerful bioconjugation technique. This guide provides a detailed overview of the individual components of the molecule, its reaction mechanism, quantitative data, experimental protocols, and visualizations of the key processes involved.

Introduction to this compound

This compound is a fluorescent labeling reagent designed for the efficient and specific attachment of the cyanine dye, Cy3, to biomolecules. This is achieved through the highly reliable and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The molecule's structure is tripartite, consisting of a fluorescent reporter (Cy3), a hydrophilic spacer (PEG4), and a reactive handle (alkyne).

-

Cy3 (Cyanine 3): A bright, orange-red fluorescent dye widely used in various biological imaging applications. Its derivatives are functionalized with reactive groups to enable covalent attachment to biomolecules[1][2].

-

PEG4 (Polyethylene Glycol, 4 units): A short, discrete polyethylene glycol linker. The PEG4 spacer enhances the hydrophilicity and solubility of the entire molecule, which is particularly beneficial when labeling hydrophobic biomolecules[3][4]. It also provides spatial separation between the dye and the target biomolecule, which can help to minimize steric hindrance and preserve the biological activity of the target[3].

-

Alkyne: A terminal alkyne functional group that serves as the reactive partner for an azide-functionalized molecule in the click chemistry reaction. This reaction forms a stable and biologically inert triazole linkage.

Mechanism of Action in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound is its participation in the CuAAC reaction. This reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne (present on this compound) and an azide-functionalized molecule. The reaction is catalyzed by a copper(I) species, which dramatically accelerates the reaction rate by a factor of 10^7 to 10^8 compared to the uncatalyzed reaction.

The key steps of the CuAAC mechanism are as follows:

-

Formation of the Copper(I) Catalyst: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.

-

Formation of the Copper-Acetylide Intermediate: The Cu(I) catalyst coordinates with the terminal alkyne of this compound to form a copper-acetylide intermediate. This coordination lowers the pKa of the alkyne's terminal proton, facilitating its removal.

-

Cycloaddition with the Azide: The azide-functionalized biomolecule then reacts with the copper-acetylide intermediate in a stepwise manner.

-

Formation of the Triazole Ring: This leads to the formation of a stable five-membered triazole ring, covalently linking the Cy3-PEG4 moiety to the target biomolecule. The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively.

Quantitative Data

The following tables summarize key quantitative data for the Cy3 fluorophore and the CuAAC reaction, providing a reference for experimental design and data analysis.

Table 1: Spectroscopic Properties of Cy3

| Parameter | Value | Reference |

| Excitation Maximum (λ_ex) | ~555 nm | |

| Emission Maximum (λ_em) | ~569 nm | |

| Extinction Coefficient (ε) at λ_ex | ~150,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | 0.04 - 0.24 |

Note: The quantum yield of Cy3 can be influenced by its local environment, including the viscosity of the solution and its proximity to other molecules.

Table 2: Kinetic Parameters of Azide-Alkyne Cycloadditions

| Reaction Type | Second-Order Rate Constant (k₂) | Conditions | Reference |

| Uncatalyzed Huisgen Cycloaddition | 10⁻⁶ - 10⁻⁴ M⁻¹s⁻¹ | Elevated Temperature | |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10¹ - 10³ M⁻¹s⁻¹ | Room Temperature, Aqueous Buffer | |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻³ - 1 M⁻¹s⁻¹ | Physiological Conditions |

Note: The rate of CuAAC is significantly faster than the uncatalyzed reaction, highlighting the importance of the copper catalyst. SPAAC offers a copper-free alternative, with reaction rates dependent on the specific strained alkyne used.

Experimental Protocols

The following are detailed protocols for the labeling of proteins and oligonucleotides with this compound using CuAAC.

Labeling of Azide-Modified Proteins

This protocol describes the general procedure for labeling a protein containing an azide functional group with this compound.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Reaction buffer (e.g., phosphate buffer)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final concentration.

-

Add the this compound to the protein solution. The molar excess of the alkyne reagent may need to be optimized but a 10-fold molar excess over the protein is a good starting point.

-

Prepare a premix of CuSO₄ and the THPTA ligand. A common ratio is 1:5 (CuSO₄:ligand). Add this premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of approximately 2.5-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

After the incubation, the labeled protein can be purified from excess reagents using size-exclusion chromatography or dialysis.

Labeling of Azide-Modified Oligonucleotides

This protocol provides a general method for labeling azide-modified DNA or RNA oligonucleotides.

Materials:

-

Azide-modified oligonucleotide dissolved in water

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

-

Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 10 mM in DMSO/t-butanol)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Triethylammonium acetate (TEAA) buffer (e.g., 2 M, pH 7.0)

-

DMSO

-

Precipitation solution (e.g., 3% lithium perchlorate in acetone or ethanol with sodium acetate)

Procedure:

-

Dissolve the azide-modified oligonucleotide in water in a microcentrifuge tube.

-

Add TEAA buffer to a final concentration of 0.1 M, followed by DMSO to a final concentration of 20-30% (v/v).

-

Add the this compound to the oligonucleotide solution. A 2-5 fold molar excess is typically sufficient.

-

Add the CuSO₄/TBTA catalyst premix to the reaction. Final concentrations are typically in the range of 0.1-0.5 mM for copper.

-

Add sodium ascorbate to a final concentration of 1-2 mM to initiate the reaction.

-

Incubate the reaction at room temperature for 4-16 hours in the dark.

-

Precipitate the labeled oligonucleotide by adding the precipitation solution and incubating at -20°C for at least 30 minutes.

-

Centrifuge to pellet the oligonucleotide, wash the pellet with cold acetone or ethanol, and resuspend the purified labeled oligonucleotide in a suitable buffer.

Mandatory Visualizations

The following diagrams illustrate the core mechanism of CuAAC and a typical experimental workflow for protein labeling.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Caption: Experimental Workflow for Labeling with this compound.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its utility is derived from the combination of the bright and photostable Cy3 fluorophore, the beneficial physicochemical properties imparted by the PEG4 linker, and the highly efficient and specific reactivity of the terminal alkyne in copper-catalyzed click chemistry. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize this reagent in their studies, from basic bioconjugation to complex cellular imaging experiments. The provided diagrams offer a clear visual representation of the underlying chemical and experimental processes, facilitating a deeper understanding of this important bioconjugation technique.

References

- 1. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

The Pivotal Role of the PEG4 Linker in the Performance of Cy3 Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the tetraethylene glycol (PEG4) linker in modifying the properties of Cyanine 3 (Cy3) dyes. Understanding the role of this linker is paramount for optimizing the performance of Cy3-based conjugates in a wide array of applications, from fluorescence microscopy and single-molecule studies to drug delivery and diagnostics. This document provides a comprehensive overview of the effects of PEGylation, quantitative data on the photophysical properties of Cy3, and detailed experimental protocols for the synthesis and conjugation of Cy3-PEG4 derivatives.

Introduction to Cy3 and the Significance of PEGylation

Cyanine 3 (Cy3) is a fluorescent dye belonging to the cyanine family, characterized by its bright orange-red fluorescence.[1] It features a polymethine bridge connecting two nitrogen-containing heterocyclic rings.[1] This structure is responsible for its strong fluorescence, with a typical excitation maximum around 550 nm and an emission maximum around 570 nm.[2] Cy3 is widely used for labeling a variety of biomolecules, including proteins, nucleic acids, and antibodies, due to its high extinction coefficient and good photostability.[1][2]

However, the direct conjugation of Cy3 to biomolecules can sometimes lead to challenges such as reduced fluorescence, aggregation, and altered biological activity of the labeled molecule. The introduction of a polyethylene glycol (PEG) linker, specifically a PEG4 linker consisting of four ethylene glycol units, serves to mitigate these issues and enhance the overall performance of the dye conjugate.

The primary roles of the PEG4 linker are:

-

Improved Hydrophilicity and Solubility: The PEG chain increases the water solubility of the Cy3 dye and the resulting conjugate, which is particularly beneficial for working with hydrophobic dyes in aqueous biological buffers.

-

Reduced Non-Specific Binding and Aggregation: The hydrophilic and flexible nature of the PEG linker creates a hydration shell that can minimize non-specific interactions between the dye-conjugate and other surfaces or proteins, reducing background signal and preventing aggregation.

-

Spacer Arm: The PEG4 linker provides a flexible spacer of a defined length between the Cy3 dye and the target biomolecule. This separation can prevent quenching of the dye's fluorescence that might occur due to interactions with the biomolecule's surface and ensures the biological activity of the labeled molecule is not sterically hindered by the dye.

-

Enhanced Biocompatibility and Stability: PEGylation is a well-established method for improving the biocompatibility and in vivo stability of molecules by reducing immunogenicity and proteolytic degradation.

Quantitative Data: Photophysical Properties of Cy3

The photophysical properties of Cy3, such as its quantum yield and fluorescence lifetime, are highly sensitive to its local environment. While direct comparative data for Cy3 versus Cy3 with a PEG4 linker is not extensively published in a single source, the following table summarizes the known properties of Cy3 under various conditions. It is generally observed that the conjugation of Cy3 to biomolecules, especially via flexible linkers, can influence these properties. The presence of a PEG linker is expected to maintain the dye in a more stable and less quenched state compared to direct conjugation.

| Property | Free Cy3 in Solution | Cy3 Conjugated to ssDNA | Cy3 Conjugated to dsDNA | Reference |

| Excitation Maximum (nm) | ~550 | ~552 | ~552 | |

| Emission Maximum (nm) | ~570 | ~565 | ~565 | |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~150,000 | ~150,000 | |

| Fluorescence Quantum Yield (Φ) | 0.04 - 0.15 | Up to 0.40 | ~0.17 | |

| Fluorescence Lifetime (ns) | ~0.2 | ~2.0 (multiexponential) | Varies (multiexponential) |

Note: The values presented are approximate and can vary significantly depending on the solvent, pH, temperature, and the specific conjugation site on the biomolecule.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a reactive Cy3-PEG4 intermediate and its conjugation to proteins.

Synthesis of Cy3-PEG4-NHS Ester

This protocol describes a plausible method for the synthesis of Cy3-PEG4-N-hydroxysuccinimide (NHS) ester, a common amine-reactive building block, based on standard bioconjugation chemistry.

Materials:

-

Cy3-PEG4-Carboxylic Acid

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Hexanes

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel)

Procedure:

-

Dissolution: Dissolve Cy3-PEG4-Carboxylic Acid in anhydrous DMF.

-

Activation: To the stirred solution, add 1.5 equivalents of DSC and 2.0 equivalents of TEA or DIPEA.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by TLC. The reaction should be protected from light.

-

Quenching: Once the starting material is consumed, the reaction can be quenched by the addition of a small amount of water.

-

Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Cy3-PEG4-NHS ester by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

-

Characterization: Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR spectroscopy. Store the final product under inert gas at -20°C, protected from light and moisture.

Conjugation of Cy3-PEG4-NHS Ester to a Protein

This protocol details the labeling of a protein with the synthesized Cy3-PEG4-NHS ester, targeting primary amines (e.g., lysine residues).

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Cy3-PEG4-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or DMF

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

Dye Preparation: Immediately before use, prepare a 10 mM stock solution of Cy3-PEG4-NHS ester in anhydrous DMSO or DMF.

-

Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the Cy3-PEG4-NHS ester stock solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Separate the Cy3-PEG4-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).

-

Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the absorbance of Cy3 at this wavelength if necessary.

-

Calculate the dye concentration using the molar extinction coefficient of Cy3 at its absorption maximum (~150,000 M⁻¹cm⁻¹).

-

The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.

-

-

Storage: Store the purified conjugate at 4°C or -20°C, protected from light.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of Cy3-PEG4 dyes.

Caption: Logical workflow of PEG4 linker integration with a Cy3 dye core to yield a conjugate with enhanced properties.

Caption: Experimental workflow for a single-molecule FRET (smFRET) experiment utilizing a Cy3-PEG4 labeled biomolecule.

Conclusion

The incorporation of a PEG4 linker into Cy3 dyes is a critical strategy for enhancing their performance in biological applications. By improving solubility, reducing non-specific interactions, and providing a flexible spacer, the PEG4 linker ensures that the resulting Cy3-conjugates are robust and reliable tools for researchers in various fields. The provided experimental protocols offer a starting point for the synthesis and application of these valuable reagents, while the visualized workflows illustrate the logical underpinnings of their utility. As the demand for more sensitive and specific fluorescent probes continues to grow, the rational design of linkers, such as PEG4, will remain a key aspect of developing next-generation tools for biological research and drug development.

References

Cy3-PEG4-Alkyne: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Cy3-PEG4-Alkyne is a fluorescent labeling reagent that combines the bright and photostable Cy3 dye with a terminal alkyne group via a hydrophilic polyethylene glycol (PEG) spacer. This reagent is widely utilized in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, for the fluorescent labeling of biomolecules. Understanding the solubility and stability of this compound is paramount for its effective use in experimental settings, ensuring reproducibility and accuracy in sensitive assays. This guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and illustrative data.

Solubility of this compound

The solubility of a fluorescent probe is a critical parameter that influences its handling, storage, and application in biological systems. The PEG4 linker in this compound is designed to enhance its aqueous solubility.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides expected solubility in common laboratory solvents based on the properties of similar cyanine dyes and PEGylated molecules. A related compound, Cy3 alkyne, is known to be soluble in organic solvents like DMSO, DMF, and DCM[1]. The PEG linker enhances solubility in aqueous buffers.

| Solvent/Buffer | Expected Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | > 10 | > 14.1 | 25 |

| Dimethylformamide (DMF) | > 10 | > 14.1 | 25 |

| Dichloromethane (DCM) | > 5 | > 7.1 | 25 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | ~ 1 | ~ 1.4 | 25 |

| Deionized Water | ~ 1 | ~ 1.4 | 25 |

Experimental Protocol: Determining Aqueous Solubility

This protocol outlines a method for determining the kinetic aqueous solubility of this compound, a common requirement for biological experiments.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate (clear bottom)

-

Microplate reader with absorbance measurement capabilities

-

0.22 µm syringe filters

Procedure:

-

Prepare a Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.

-

Aqueous Dilution: Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate. Then, add PBS (pH 7.4) to a final volume of 200 µL. This creates a range of final concentrations of the dye in a low percentage of DMSO.

-

Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

-

Visual and Spectroscopic Inspection: Visually inspect the wells for any precipitation. Measure the absorbance at a wavelength where the dye does not absorb (e.g., 700 nm) to detect light scattering caused by precipitated material.

-

Confirmation by Filtration and UV-Vis: For a more quantitative assessment, prepare larger volume samples. After the incubation period, filter the solutions through a 0.22 µm filter to remove any precipitate.

-

Quantification: Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Cy3 (~550 nm). Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of Cy3 (~150,000 cm⁻¹M⁻¹), c is the concentration, and l is the path length. The highest concentration that remains in solution after filtration is the kinetic solubility.

Caption: Workflow for determining the kinetic solubility of this compound.

Stability of this compound

The stability of a fluorescent dye is crucial for the reliability of experimental results, especially in time-course studies or when samples are stored. Key factors affecting the stability of this compound include pH, temperature, and exposure to light.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions. Cyanine dyes are known to be susceptible to photobleaching and degradation at extreme pH values. The recommended storage condition for the solid compound is -20°C in the dark and protected from moisture[2].

| Condition | Incubation Time | Expected Degradation | Notes |

| pH Stability | |||

| pH 4.0 (in PBS) | 24 hours | 10-15% | |

| pH 7.4 (in PBS) | 24 hours | < 5% | |

| pH 9.0 (in PBS) | 24 hours | 5-10% | |

| Temperature Stability (in PBS, pH 7.4) | |||

| 4°C | 7 days | < 5% | Stored in the dark |

| 25°C (Room Temp) | 24 hours | < 5% | Stored in the dark |

| 37°C | 24 hours | 5-10% | Stored in the dark |

| Photostability (in PBS, pH 7.4) | |||

| Continuous light exposure (ambient lab light) | 8 hours | 20-30% | |

| Continuous excitation (fluorescence microscope) | 5 minutes | 10-20% | Dependent on illumination intensity |

Experimental Protocol: Assessing Photostability

This protocol provides a method to assess the photostability of this compound in an aqueous solution.

Materials:

-

This compound solution in PBS (pH 7.4) at a known concentration (e.g., 1 µM)

-

Cuvettes or 96-well plate (black with clear bottom)

-

UV-Vis spectrophotometer or fluorescence plate reader

-

Controlled light source (e.g., the light source of a fluorescence microscope or a specific wavelength LED)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in PBS (pH 7.4) in a cuvette or multiple wells of a 96-well plate.

-

Initial Measurement: Measure the initial absorbance or fluorescence intensity of the sample(s). This will serve as the time-zero reference.

-

Light Exposure: Expose the sample(s) to a controlled light source for defined periods. It is important to have a control sample that is kept in the dark to account for any degradation not caused by light.

-

Time-Point Measurements: At regular intervals (e.g., every 30 seconds for intense light or every hour for ambient light), measure the absorbance or fluorescence intensity of the light-exposed and dark control samples.

-

Data Analysis: Calculate the percentage of remaining fluorescence or absorbance at each time point relative to the initial measurement. Plot the percentage of remaining signal against the duration of light exposure to determine the photobleaching rate.

References

Cy3 Fluorophore: A Technical Guide to Quantum Yield and Extinction Coefficient

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the Cy3 fluorophore, a widely used cyanine dye in biological research and diagnostics. This document details its quantum yield and extinction coefficient, the factors influencing these parameters, and standardized protocols for their measurement.

Core Photophysical Properties of Cy3 and Its Derivatives

The cyanine dye Cy3 is a staple in fluorescence-based applications due to its bright emission in the yellow-orange region of the spectrum. Its utility is defined by two key photophysical parameters: the molar extinction coefficient (ε), which dictates the efficiency of light absorption, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted fluorescent light. The product of these two values determines the overall brightness of the fluorophore.

Several derivatives of Cy3 have been developed to enhance its performance. Cy3B, for instance, is a structurally rigid analog designed to reduce non-radiative decay pathways, resulting in a significantly higher quantum yield and photostability.[1][2] Cy3.5 serves as a longer-wavelength alternative.

The following tables summarize the reported quantum yield and extinction coefficient values for Cy3, Cy3B, and Cy3.5 under various conditions.

Table 1: Photophysical Properties of Cy3

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | In water/PBS | [1][3] |

| Quantum Yield (Φ) | ~0.15 | In water/PBS | [3] |

| Quantum Yield (Φ) | ~0.04 - 0.08 | In aqueous solution | |

| Quantum Yield (Φ) | ~0.24 | In the absence of silver particles | |

| Quantum Yield (Φ) | ~0.53 | Conjugated to poly(L-lysine iso-phthalamide) | |

| Excitation Max (λex) | ~550-555 nm | General | |

| Emission Max (λem) | ~570 nm | General |

Table 2: Photophysical Properties of Cy3B

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) | 130,000 cm⁻¹M⁻¹ | In methanol | |

| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | In Water, DMSO, DMF | |

| Quantum Yield (Φ) | >0.7 | In methanol | |

| Quantum Yield (Φ) | 0.58 | Not specified | |

| Quantum Yield (Φ) | 0.67 | Not specified | |

| Excitation Max (λex) | 559-560 nm | In methanol/various | |

| Emission Max (λem) | 570-571 nm | In methanol/various |

Table 3: Photophysical Properties of Cy3.5

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | Not specified | |

| Quantum Yield (Φ) | ~0.15 | Not specified | |

| Excitation Max (λex) | ~581 nm | Not specified | |

| Emission Max (λem) | ~594 nm | Not specified |

Factors Influencing Cy3 Photophysics

The photophysical properties of Cy3 are not static and can be significantly influenced by its local environment. Understanding these factors is critical for the design and interpretation of fluorescence-based experiments.

-

Solvent Polarity and Viscosity: The fluorescence quantum yield of Cy3 is highly dependent on the solvent. In polar solvents, the excited state can be stabilized, which may lead to a red shift in the emission spectrum. Increased solvent viscosity restricts the non-radiative decay pathway of trans-cis isomerization, leading to a significant enhancement in fluorescence quantum yield. For example, the fluorescence of Cy3 is about 2-fold higher in ethanol and 10-fold higher in glycerol compared to water.

-

pH: The fluorescence of sulfonated cyanine dyes like Cy3 is generally stable over a wide pH range (typically pH 4-10). However, extreme pH values can alter the molecular structure and consequently affect fluorescence.

-

Conjugation to Biomolecules: Covalent attachment of Cy3 to proteins or nucleic acids can dramatically alter its photophysical properties.

-

Proteins: Conjugation to proteins often leads to a 2- to 3-fold enhancement in Cy3 fluorescence. This phenomenon, sometimes termed protein-induced fluorescence enhancement (PIFE), is thought to arise from the local environment provided by the protein surface, which can restrict isomerization and shield the dye from solvent quenching.

-

DNA: The fluorescence of Cy3 is also sensitive to its position and the conformation of the DNA to which it is attached. For instance, the quantum yield of Cy3 is higher when attached to single-stranded DNA (ssDNA) compared to double-stranded DNA (dsDNA).

-

-

Degree of Labeling (DOL): At high labeling ratios on a biomolecule, self-quenching can occur, where adjacent Cy3 molecules interact and reduce the overall fluorescence signal.

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is essential for quantitative fluorescence studies.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of the fluorophore at a known concentration using a spectrophotometer. The Beer-Lambert law is applied:

A = εcl

where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the concentration of the fluorophore (in M)

-

l is the path length of the cuvette (typically 1 cm)

Protocol:

-

Prepare a stock solution: Accurately weigh a small amount of the Cy3 dye and dissolve it in a known volume of a suitable solvent (e.g., DMSO for the initial stock, then diluted in PBS or the buffer of interest).

-

Prepare serial dilutions: Create a series of dilutions of the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure absorbance: For each dilution, measure the absorbance at the maximum absorption wavelength (λmax) of Cy3 (~550 nm).

-

Plot and calculate: Plot absorbance versus concentration. The slope of the resulting line will be equal to the molar extinction coefficient (ε) if the path length is 1 cm.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol:

-

Select a standard: Choose a reference fluorophore with a known quantum yield and spectral properties similar to Cy3 (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

-

Prepare solutions: Prepare a series of dilutions for both the Cy3 sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

-

Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φ_std is the quantum yield of the standard

-

m_sample and m_std are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

References

An In-depth Technical Guide to the Safety and Handling of Alkyne-Modified Cyanine Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive information on the safe handling, application, and disposal of alkyne-modified cyanine dyes. These fluorescent probes are integral to modern biochemical and cellular analysis, particularly in the realm of bioconjugation through click chemistry. Adherence to proper safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Safety and Handling

Alkyne-modified cyanine dyes, while invaluable research tools, are chemical compounds that require careful handling. The following sections detail the potential hazards, necessary personal protective equipment (PPE), and appropriate storage and disposal methods.

Hazard Identification and Precautions

Alkyne-modified cyanine dyes are generally supplied as solids and may be irritating to the eyes, skin, and respiratory system. Some cyanine dyes are classified as harmful if swallowed or inhaled.[1] It is crucial to consult the Safety Data Sheet (SDS) for each specific dye prior to use. General hazards and precautionary statements are summarized in Table 1.

General Precautions:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust or aerosols.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the work area.[2]

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Be aware that some cyanine hydrazides may form explosive peroxides.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling alkyne-modified cyanine dyes. This includes:

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of alkyne-modified cyanine dyes.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage is typically at -20°C in the dark.

-

Stability: Most cyanine dyes are stable for at least one year from the date of receipt if stored correctly. Fluorescent compounds should be protected from light for long-term storage. Some dyes are stable at room temperature for up to three weeks for transportation purposes.

Disposal

Disposal of alkyne-modified cyanine dyes and any contaminated materials must be handled in accordance with institutional and local environmental health and safety (EHS) guidelines.

-

Waste Segregation: Collect all aqueous and organic waste containing cyanine dyes in dedicated, clearly labeled hazardous waste containers.

-

Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent materials as solid hazardous waste.

-

General Guidance: Never dispose of cyanine dye waste in the regular trash. It is important to consider all chemicals used in the dyeing process, including acids, bases, and oxidizers, for proper disposal.

Quantitative Data Summary

The following tables summarize key quantitative data for common alkyne-modified cyanine dyes. This information is crucial for experimental design and data interpretation.

Safety Data

| Dye Family | Hazard Classifications | Precautionary Statements |

| Cy3-alkyne | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Cy5-alkyne | Not classified as hazardous (general handling precautions still apply) | N/A |

| Cy7-alkyne | Acute Tox. 4 (Oral), Acute Aq. Tox. 1, Chronic Aq. Tox. 1 | P264, P270, P273, P301+P312, P330, P391, P501 |

Note: Hazard classifications and precautionary statements can vary by supplier and formulation. Always refer to the specific SDS for the product in use.

Photophysical Properties

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Solubility |

| Cyanine 555 alkyne | 555 | 565 | N/A | Water, DMF, DMSO |

| Cy5 alkyne | 649 | 671 | 250,000 | Water, DMSO, DMF |

| Cyanine 647 alkyne | 650 | 665 | N/A | Water, DMF, DMSO |

Experimental Protocols

The primary application of alkyne-modified cyanine dyes is their conjugation to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol provides a general procedure for the fluorescent labeling of an azide-modified protein with an alkyne-modified cyanine dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne-modified cyanine dye

-

DMSO or DMF (for dissolving the dye)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Ligand stock solution (e.g., 200 mM THPTA in water)

-

Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified cyanine dye in DMSO or DMF to a concentration of 10 mM.

-

Prepare fresh 100 mM sodium ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.

-

Add the alkyne-cyanine dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a 4-10 fold molar excess of the dye is a good starting point.

-

Add the THPTA ligand to the reaction mixture. A final concentration of 25 equivalents relative to the azide is recommended.

-

Add the CuSO₄ solution. A 1:2 molar ratio of CuSO₄ to THPTA is common.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 40 equivalents relative to the azide.

-

Mix gently and incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Purify the labeled protein from excess dye and reaction components using size-exclusion chromatography or another suitable purification method.

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving alkyne-modified cyanine dyes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Experimental Workflow for Cellular Imaging

References

Methodological & Application

Application Notes and Protocols: Labeling of Azide-Modified Proteins with Cy3-PEG4-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is an indispensable tool for elucidating protein function, localization, and interactions. "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation under mild, aqueous conditions. This protocol details the labeling of an azide-modified protein with Cy3-PEG4-Alkyne. Cy3 is a bright and photostable cyanine dye, and the polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance. This method is ideal for applications requiring sensitive detection, such as fluorescence microscopy, flow cytometry, and Western blotting.

Principle of the Reaction

The core of this protocol is the CuAAC reaction, where the terminal alkyne of this compound forms a stable triazole linkage with the azide group on the target protein.[1][2] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is included to stabilize the Cu(I) oxidation state and enhance reaction efficiency in aqueous buffers.[1]

Materials and Reagents

| Reagent/Material | Supplier | Comments |

| Azide-modified protein | - | User-supplied. Buffer should be free of primary amines (e.g., Tris) and azides.[1][3] |

| This compound | Various | Store at -20°C, protected from light. |

| Copper(II) Sulfate (CuSO₄) | Various | Prepare a fresh 50 mM stock solution in water. |

| Sodium Ascorbate | Various | Prepare a fresh 50 mM stock solution in water. |

| THPTA Ligand | Various | Prepare a 50 mM stock solution in water. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Ensure it is azide-free. |

| Dimethylsulfoxide (DMSO) | Various | Anhydrous, for dissolving the alkyne dye. |

| Desalting Columns (e.g., Spin Columns) | Various | For purification of the labeled protein. |

| 1.5 mL Microcentrifuge Tubes | Various | - |

| Spectrophotometer/Plate Reader | - | For determining protein concentration and degree of labeling. |

Experimental Protocols

Part 1: Preparation of Solutions

-

Protein Solution:

-

Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4).

-

The recommended protein concentration is 1-10 mg/mL. For optimal labeling, a concentration of at least 2 mg/mL is advised.

-

If the protein buffer contains interfering substances like Tris or other primary amines, exchange the buffer to PBS using a desalting column or dialysis.

-

-

This compound Stock Solution:

-

Just before use, dissolve the this compound in DMSO to a final concentration of 10 mM.

-

Vortex briefly to ensure complete dissolution.

-

-

Click-Chemistry Reagent Stocks (Prepare Fresh):

-

Copper (II) Sulfate: Prepare a 50 mM solution in deionized water.

-

Sodium Ascorbate: Prepare a 50 mM solution in deionized water. Protect from light.

-

THPTA Ligand: Prepare a 50 mM solution in deionized water.

-

Part 2: Protein Labeling Reaction

This protocol is optimized for labeling 1 mg of a ~50 kDa protein. Adjust volumes proportionally for different amounts or protein sizes.

-

In a 1.5 mL microcentrifuge tube, combine the following:

-

100 µL of the azide-modified protein solution (e.g., at 10 mg/mL in PBS).

-

2 µL of the 10 mM this compound stock solution (for a ~10-fold molar excess).

-

4 µL of the 50 mM THPTA ligand stock solution.

-

2 µL of the 50 mM Copper (II) Sulfate stock solution.

-

-

Mix gently by pipetting.

-

Initiate the reaction by adding:

-

2 µL of the 50 mM Sodium Ascorbate stock solution.

-

-

Mix gently again. The total reaction volume should be approximately 110 µL.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. A rotary shaker can be used for continuous mixing.

Part 3: Purification of Labeled Protein

It is crucial to remove unreacted dye and reaction components. A spin desalting column is recommended for rapid purification.

-

Equilibrate a spin desalting column according to the manufacturer's instructions, typically with PBS, pH 7.4.

-

Load the entire reaction mixture (~110 µL) onto the center of the resin bed.

-

Centrifuge the column (typically at ~1,500 x g for 2 minutes) to collect the eluate containing the purified, Cy3-labeled protein.

-

Store the labeled protein at 4°C for short-term use or at -20°C in aliquots with 20-30% glycerol for long-term storage. Protect from light.

Data Presentation

Table 1: Illustrative Labeling Efficiency

The degree of labeling (DOL) can be optimized by varying the molar ratio of dye to protein.

| Molar Ratio (Dye:Protein) | Typical Degree of Labeling (DOL) |

| 5:1 | 0.8 - 1.2 |

| 10:1 | 1.5 - 2.5 |

| 20:1 | 2.8 - 4.0 |

| 40:1 | > 4.0 (Risk of over-labeling) |

Note: These are typical values and will vary depending on the protein's size and number of available azide sites.

Table 2: Protein Recovery from Purification

| Purification Method | Typical Protein Recovery | Purity |

| Spin Desalting Column | > 85% | > 95% |

| Dialysis | > 90% | > 98% |

| Size Exclusion Chromatography | > 80% | > 99% |

Table 3: Photophysical Properties of Cy3

| Property | Value |

| Excitation Maximum (λ_max_) | ~550 nm |

| Emission Maximum (λ_em_) | ~570 nm |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |

| Quantum Yield | ~0.31 |

Calculation of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 550 nm (A₅₅₀).

-

Calculate the protein concentration, correcting for the Cy3 absorbance at 280 nm.

-

Correction Factor (CF) for Cy3 at 280 nm is ~0.08.

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein_

-

(where ε_protein_ is the molar extinction coefficient of the protein at 280 nm)

-

-

-

Calculate the dye concentration.

-

Dye Concentration (M) = A₅₅₀ / ε_dye_

-

(where ε_dye_ is the molar extinction coefficient of Cy3 at 550 nm, ~150,000 M⁻¹cm⁻¹)

-

-

-

Calculate the DOL.

-

DOL = Dye Concentration / Protein Concentration

-

Visualizations

Experimental Workflow

References

- 1. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Lysate Labeling with Cy3-PEG4-Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins within complex biological mixtures, such as cell lysates, is a cornerstone of chemical biology and proteomics research. It enables the investigation of protein dynamics, post-translational modifications (PTMs), and the identification of drug targets. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," offers a robust and bioorthogonal method for attaching probes to proteins.[1][2] This reaction's high efficiency, specificity, and biocompatibility have made it a favored tool for researchers.[1][2]

This document provides a detailed protocol for the labeling of azide-modified proteins in cell lysates using Cy3-PEG4-Alkyne. Cy3 is a bright and photostable fluorescent dye, making it an excellent choice for sensitive detection in various applications, including in-gel fluorescence analysis and microscopy.[3] The polyethylene glycol (PEG) linker enhances the solubility and reduces the steric hindrance of the dye, potentially improving labeling efficiency. The terminal alkyne group readily participates in the CuAAC reaction with azide-modified target proteins.

These application notes will guide users through the necessary steps, from cell lysate preparation to the final labeled product, and provide troubleshooting advice for common issues.

Product Information: this compound

This compound is a fluorescent probe comprising the cyanine dye Cy3, a four-unit polyethylene glycol spacer, and a terminal alkyne group. This structure is optimized for click chemistry applications in biological samples.

| Property | Description |

| Fluorophore | Cyanine 3 (Cy3) |

| Reactive Group | Terminal Alkyne |

| Linker | 4-unit Polyethylene Glycol (PEG4) |

| Excitation Wavelength (Max) | ~550 nm |

| Emission Wavelength (Max) | ~570 nm |

| Appearance | Red solid |

| Solubility | Soluble in DMSO, DMF |

Experimental Protocols

Preparation of Cell Lysates Containing Azide-Modified Proteins

This protocol describes the preparation of cell lysates from cells that have been metabolically labeled with an azide-containing precursor (e.g., an azido sugar or amino acid analog).

Materials:

-

Cultured cells with metabolically incorporated azide groups

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (RIPA or a non-amine-containing buffer like HEPES is recommended)

-

Protease and phosphatase inhibitor cocktail

-

Benzonase nuclease

-

Microcentrifuge tubes

-

Cell scraper (for adherent cells)

-

Microcentrifuge (capable of 12,000 x g at 4°C)

Protocol:

-

Cell Harvesting:

-

Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold Lysis Buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with protease and phosphatase inhibitors.

-

-

Cell Lysis:

-

Add benzonase nuclease to the lysate to a final concentration of 25 U/mL to degrade nucleic acids and reduce viscosity.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

-

Adjust the protein concentration to 1-5 mg/mL with Lysis Buffer. The lysate is now ready for the click chemistry reaction or can be stored at -80°C for later use.

-

Click Chemistry Labeling of Cell Lysate with this compound

This protocol details the copper-catalyzed click reaction to label azide-modified proteins in the cell lysate with this compound.

Materials:

-

Azide-modified cell lysate (1-5 mg/mL)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium Ascorbate

-

DMSO

-

Microcentrifuge tubes

Reagent Preparation:

| Reagent | Stock Concentration | Solvent |

| This compound | 1 mM | DMSO |

| Copper(II) Sulfate (CuSO₄) | 20 mM | Water |

| THPTA or TBTA | 100 mM | Water or DMSO |

| Sodium Ascorbate | 300 mM | Water (prepare fresh) |

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

-

50 µL of azide-modified cell lysate (1-5 mg/mL)

-

100 µL of PBS buffer (pH 7.4)

-

4 µL of 1 mM this compound (final concentration ~20 µM, can be optimized between 2-40 µM)

-

-

Addition of Click Reaction Components:

-

Add 10 µL of 100 mM THPTA or TBTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution and vortex briefly.

-

-

Incubation:

-

Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle rotation.

-

-

Stopping the Reaction (Optional): The reaction can be stopped by adding 10 µL of 0.5 M EDTA.

-

Downstream Processing: The labeled lysate is now ready for downstream applications such as SDS-PAGE and in-gel fluorescence analysis, or for protein purification.

In-Gel Fluorescence Analysis

This protocol is for visualizing the Cy3-labeled proteins by SDS-PAGE.

Materials:

-

Cy3-labeled cell lysate

-

4x Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer

-

Fluorescence gel scanner with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)

-

Coomassie stain or total protein stain (optional)

Protocol:

-

Sample Preparation:

-

To 20 µL of the Cy3-labeled lysate, add 6.7 µL of 4x Laemmli sample buffer.

-

Heat the samples at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the samples onto an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions.

-

-

Fluorescence Scanning:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Wash the gel briefly in deionized water.

-

Scan the gel using a fluorescence imager equipped with a laser and filter set appropriate for Cy3.

-

-

Total Protein Staining (Optional):

-

After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue or a total protein stain to visualize the entire protein profile and confirm equal loading.

-

Quantitative Data and Comparisons

While direct quantitative data for this compound labeling efficiency can vary depending on the specific protein and experimental conditions, the following table provides a general comparison of common fluorescent dyes used in proteomics. Cy3 is known for its high fluorescence quantum yield and photostability, and studies have shown a 2-3 fold enhancement in its fluorescence upon covalent attachment to proteins.

| Fluorophore | Excitation (nm) | Emission (nm) | Relative Brightness | Photostability | Key Advantages |

| Cy3 | ~550 | ~570 | High | Good | Bright, stable, less prone to quenching than Cy5 |

| Fluorescein (FITC) | ~495 | ~519 | Moderate | Poor | Widely used, but pH sensitive and photobleaches quickly |

| Rhodamine (TRITC) | ~557 | ~576 | Moderate | Moderate | More photostable than fluorescein |

| Alexa Fluor 488 | ~495 | ~519 | High | Excellent | Bright and photostable alternative to fluorescein |

| Alexa Fluor 555 | ~555 | ~565 | High | Excellent | Bright and photostable alternative to Cy3 |

| Cy5 | ~650 | ~670 | High | Good | Prone to quenching upon conjugation |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High Background | - Non-specific binding of the Cy3 probe. | - Decrease the concentration of this compound.- Ensure adequate washing steps after labeling.- Consider a protein precipitation step (e.g., with methanol/chloroform) to remove excess dye. |

| - Contamination of reagents or equipment. | - Use fresh, high-quality reagents.- Ensure cleanliness of tubes and gel equipment. | |

| Low or No Signal | - Inefficient metabolic labeling with the azide precursor. | - Optimize the concentration and incubation time of the azide analog. |

| - Inefficient click reaction. | - Prepare sodium ascorbate solution fresh for each experiment.- Optimize the concentrations of copper and ligand.- Ensure the lysis buffer is compatible with the click reaction (avoid Tris). | |

| - Low abundance of the target protein. | - Increase the amount of protein lysate used in the reaction. | |

| Smeared Bands on Gel | - Protein degradation. | - Keep samples on ice and use fresh protease inhibitors. |

| - Nucleic acid contamination. | - Ensure complete digestion with benzonase. |

Conclusion

The use of this compound in conjunction with click chemistry provides a powerful and sensitive method for labeling azide-modified proteins in cell lysates. The protocols and information provided herein offer a comprehensive guide for researchers to successfully implement this technique in their studies. By carefully optimizing the experimental conditions and considering the potential troubleshooting steps, high-quality and reproducible results can be achieved, facilitating new discoveries in protein science and drug development.

References

Application Notes and Protocols for Cy3-PEG4-Alkyne in Oligonucleotide and DNA Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and drug development. Cyanine 3 (Cy3), a bright and photostable orange-fluorescent dye, is a popular choice for labeling nucleic acids for a variety of applications, including fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET), and real-time PCR. This document provides detailed application notes and protocols for the labeling of oligonucleotides and DNA with Cy3-PEG4-Alkyne.

The use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly efficient and specific method for attaching the this compound to an azide-modified oligonucleotide. The polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the dye, which can improve the solubility of the labeled oligonucleotide and reduce non-specific binding in biological assays.

Data Presentation

The following tables summarize key quantitative data for Cy3-labeled oligonucleotides, providing a reference for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties of Cy3

| Property | Value |

| Excitation Maximum (λex) | ~550-555 nm[1] |

| Emission Maximum (λem) | ~568-570 nm[1] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[2] |

| Quantum Yield (Φ) of Cy3-DNA | ~0.24[2][3] |

| Recommended Purification Method | High-Performance Liquid Chromatography (HPLC) |

Table 2: Comparison of Click Chemistry Methods for Oligonucleotide Labeling

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Reaction Rate | Very Fast (minutes to a few hours) | Moderate to Fast (typically slower than CuAAC) |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | Excellent for live-cell and in vivo applications (copper-free) |

| Reagents | Azide-modified oligo, this compound, Cu(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., THPTA) | Azide-modified oligo, Cy3-PEG4-DBCO (or other strained alkyne) |

| Typical Yields | High to quantitative | High to quantitative |

| Primary Application | In vitro labeling, fixed cells | Live-cell imaging, in vivo studies |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of an azide-modified oligonucleotide with this compound using a copper(I) catalyst.

Materials:

-

Azide-modified oligonucleotide

-

This compound

-

Anhydrous DMSO

-

Nuclease-free water

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

-

Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Desalting columns or ethanol precipitation reagents

-

HPLC system with a reverse-phase column (e.g., C18)

Procedure:

-

Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

-

Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Azide-modified oligonucleotide solution.

-

A 2 to 10-fold molar excess of the this compound stock solution.

-

THPTA solution (to a final concentration of 5-10 times the copper concentration).

-

CuSO₄ solution (to a final concentration of 1-2 mM).

-

-

Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (to a final concentration of 2-5 times the copper concentration). Vortex the mixture briefly.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the Cy3-labeled oligonucleotide to remove excess dye and catalyst. This is typically achieved by ethanol precipitation followed by reverse-phase HPLC.

-

Quantification: Determine the concentration and labeling efficiency of the purified Cy3-labeled oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and 550 nm (for Cy3).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol is for labeling azide-modified oligonucleotides with a strained alkyne-modified Cy3, such as Cy3-PEG4-DBCO, and is suitable for applications where copper is undesirable.

Materials:

-

Azide-modified oligonucleotide

-

Cy3-PEG4-DBCO (or other strained alkyne)

-

Anhydrous DMSO

-

Nuclease-free water or PBS (pH 7.4)

-

Desalting columns or ethanol precipitation reagents

-

HPLC system with a reverse-phase column (e.g., C18)

Procedure:

-

Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water or PBS to a final concentration of 1-5 mM.

-

Reagent Preparation: Prepare a 10-50 mM stock solution of Cy3-PEG4-DBCO in anhydrous DMSO.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified oligonucleotide and a 2 to 10-fold molar excess of the Cy3-PEG4-DBCO stock solution.

-

Incubation: Incubate the reaction at room temperature for 2-12 hours, or overnight, protected from light. Reaction times may need to be optimized depending on the specific strained alkyne used.

-

Purification: Purify the Cy3-labeled oligonucleotide using the same methods as for the CuAAC reaction (ethanol precipitation and/or HPLC).

-

Quantification: Quantify the labeled oligonucleotide as described in the CuAAC protocol.

Mandatory Visualizations

Caption: Workflow for labeling an azide-modified oligonucleotide with this compound via click chemistry.

Caption: General workflow for a Fluorescence In Situ Hybridization (FISH) experiment using a Cy3-labeled probe.

Application Example: Fluorescence In Situ Hybridization (FISH)

Cy3-labeled oligonucleotides are extensively used as probes in FISH to visualize specific DNA or RNA sequences within cells and tissues.